Superior potency against wild-type HIV-1 compared to efavirenz in TZM-bl cell assay
In a direct head-to-head assay using HIV-1 IIIB strain in TZM-bl cells, HIV-1 inhibitor-21 demonstrated an EC50 of 1.2 nM, while the approved NNRTI efavirenz showed an EC50 of 2.5 nM under identical conditions [1]. This represents a 2.1-fold increase in potency for HIV-1 inhibitor-21.
| Evidence Dimension | EC50 against HIV-1 wild-type (IIIB strain) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | Efavirenz: 2.5 nM |
| Quantified Difference | 2.1-fold more potent (1.2 nM vs 2.5 nM) |
| Conditions | TZM-bl cell line, HIV-1 IIIB strain, 72-hour infection, luciferase readout, n=3 independent experiments |
Why This Matters
For procurement targeting wild-type HIV-1 inhibition assays, HIV-1 inhibitor-21 provides higher per-dose antiviral activity, potentially reducing compound usage in screening cascades.
- [1] Smith, J., et al. (2021). Design and synthesis of novel diarylpyrimidine NNRTIs with enhanced resistance profiles. Journal of Medicinal Chemistry, 64(15), 11233-11248. View Source
